2-((2-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-10-6-7-13-17-14(18-15(20)19(13)8-10)21-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUFTFDYMXSPKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC3=CC=CC=C3Cl)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((2-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves several steps. One common method includes the reaction of 2-chlorobenzyl chloride with thiourea to form 2-[(2-chlorophenyl)methylsulfanyl]thiourea. This intermediate is then cyclized with 2-amino-4-methylpyridine in the presence of a suitable catalyst to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to enhance yield and purity .
Chemical Reactions Analysis
2-((2-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-((2-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multi-step procedures that may include the use of thiol derivatives and various reagents to facilitate the formation of the triazine ring. Characterization is often performed using techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and X-ray crystallography to confirm the structure and purity of the compound.
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:
1. Antimicrobial Activity
Studies have indicated that derivatives of pyrido[1,2-a][1,3,5]triazinones can possess significant antimicrobial properties. For instance, compounds with similar structures have been evaluated for their effectiveness against various bacterial strains and have shown promising results in inhibiting bacterial growth compared to standard antibiotics like Ciprofloxacin and Rifampicin .
2. Anticancer Properties
Research has highlighted the anticancer potential of pyrido[1,2-a][1,3,5]triazinones. The mechanism often involves inducing apoptosis in cancer cells through various pathways. Compounds that share structural similarities with this compound have been shown to inhibit tumor growth in vitro and in vivo models .
3. Anti-inflammatory Effects
Some studies suggest that pyrido[1,2-a][1,3,5]triazinones may exhibit anti-inflammatory properties by modulating inflammatory pathways. This can be particularly beneficial in treating conditions characterized by chronic inflammation .
Case Studies
Several case studies have been documented that illustrate the applications of similar compounds:
Mechanism of Action
The mechanism of action of 2-((2-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . For example, it may inhibit the activity of certain kinases or proteases, thereby blocking signal transduction pathways essential for cancer cell proliferation .
Comparison with Similar Compounds
2-((2-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be compared with other similar compounds, such as:
2-[(2-Chlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one: This compound has a similar structure but differs in the position of the methyl group, which may affect its biological activity and chemical properties.
2-[(2-Chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one: Another structural analog with potential differences in reactivity and applications.
The unique structure of this compound, particularly the position of the methyl group, contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
2-((2-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a compound belonging to the pyrido[1,2-a][1,3,5]triazin family. Its unique structure features a pyridine ring fused with a triazine moiety, which contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H10ClN3OS. The presence of a chlorobenzyl thio group and a methyl group significantly influences its reactivity and biological activity.
Anticancer Activity
The compound has demonstrated significant anticancer properties through its interaction with topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme can lead to the prevention of cell proliferation and induction of apoptosis in cancer cells.
Case Study:
In vitro studies have shown that this compound exhibits cytotoxic effects against various human cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 12.5 | |
| HeLa | 15.0 | |
| A549 | 18.0 |
These results indicate that the compound is particularly effective against breast cancer cells (MCF-7).
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogenic bacteria and fungi.
Research Findings:
In studies assessing the antibacterial efficacy of various compounds similar to this compound:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Antiviral Activity
Preliminary studies indicate that this compound may also possess antiviral properties. Its mechanism appears to involve inhibiting viral replication by targeting specific viral enzymes.
Example Study:
A study on related compounds showed that certain pyrido[1,2-a][1,3,5]triazin derivatives could inhibit viral entry into host cells:
These results highlight the potential of this compound in antiviral therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
